3-(2-Fluorophenyl)-4H-1,2,4-triazole
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Overview
Description
3-(2-Fluorophenyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group
Mechanism of Action
Target of Action
For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures, such as 1,1-diaryl compounds, have been found to exhibit bioactivity in pesticides, such as insecticides and fungicides . They act through delaying the closure of the voltage-gated sodium channel to disturb or block the conduction of the nervous system .
Biochemical Pathways
For instance, indole derivatives have been found to affect amino acids routes, vitamins pathways (especially B vitamins), energetic routes, lipid metabolism, oxidative pathways, etc .
Pharmacokinetics
administration, respectively .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s worth noting that the success of similar compounds, such as those used in suzuki–miyaura (sm) cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with triethyl orthoformate to yield the triazole ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
3-(2-Fluorophenyl)-4H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)-1,2,4-oxadiazole
- 3-(2-Fluorophenyl)-1,2,4-thiadiazole
- 3-(2-Fluorophenyl)-1,2,4-triazine
Uniqueness
3-(2-Fluorophenyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both fluorine and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(2-fluorophenyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBZSRUEXQMPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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